Physicochemical properties of Methyl 2-(4-chlorophenyl)acrylate
Physicochemical properties of Methyl 2-(4-chlorophenyl)acrylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl (2E)-3-(4-chlorophenyl)acrylate
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and safety considerations for Methyl (2E)-3-(4-chlorophenyl)acrylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights. It details the compound's structural attributes, spectroscopic signature, and thermal characteristics, and provides validated protocols for its synthesis and analytical quantification. The guide emphasizes the causality behind experimental choices, ensuring a deep, actionable understanding of the compound's behavior.
A Note on Nomenclature and Structure
The topic specified is "Methyl 2-(4-chlorophenyl)acrylate". However, the vast majority of scientific literature, commercial availability, and documented applications refer to its isomer, Methyl 3-(4-chlorophenyl)acrylate , commonly known as Methyl 4-chlorocinnamate . The structural difference lies in the position of the (4-chlorophenyl) group on the acrylate backbone.
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2-position: The substituent is on the α-carbon, adjacent to the carbonyl group.
-
3-position: The substituent is on the β-carbon, at the terminus of the alkene.
Given the prevalence and utility of the 3-substituted isomer in chemical and pharmaceutical research, this guide will focus exclusively on Methyl (2E)-3-(4-chlorophenyl)acrylate . The "(2E)" designation specifies the trans stereochemistry of the alkene, which is the most common and stable isomer.
Caption: Structural comparison of 2- and 3-substituted isomers.
Core Physicochemical Properties
Methyl (2E)-3-(4-chlorophenyl)acrylate is a white to pale yellow solid at room temperature, possessing a faint, sweet odor.[1] Its properties make it a versatile intermediate in organic synthesis. It is soluble in common organic solvents such as alcohols and ethers but has limited solubility in water.[1]
Table 1: Key Physicochemical Data for Methyl (2E)-3-(4-chlorophenyl)acrylate
| Property | Value | Source(s) |
| IUPAC Name | methyl (2E)-3-(4-chlorophenyl)prop-2-enoate | |
| Synonyms | Methyl 4-chlorocinnamate, Methyl p-chlorocinnamate | [2][3] |
| CAS Number | 7560-44-3 | [2] |
| Molecular Formula | C₁₀H₉ClO₂ | [2] |
| Molecular Weight | 196.63 g/mol | [2][4] |
| Appearance | White to pale yellow solid/liquid | [1][3] |
| Melting Point | 76-77 °C | [1][3] |
| Boiling Point | 292.8 ± 15.0 °C (Predicted) | [1] |
| Flash Point | 144.4 °C | [1] |
| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.572 | [1] |
| Vapor Pressure | 0.0018 mmHg at 25°C | [1] |
| Storage | Sealed in dry, 2-8°C | [1][4] |
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the identity and purity of the compound. The key features are derived from the aromatic ring, the α,β-unsaturated ester system, and the methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
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¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the vinylic protons of the acrylate backbone, and the methyl ester protons. The large coupling constant (J ≈ 16.0 Hz) between the two vinylic protons is diagnostic of the (E)- or trans-configuration.[5]
-
¹³C NMR: The carbon spectrum shows signals for the carbonyl carbon, the aromatic carbons (with distinct shifts due to the chlorine substituent), the vinylic carbons, and the methyl carbon.[5]
Table 2: Representative NMR Data (CDCl₃ Solvent)
| Signal Type | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Key Feature(s) |
| Methyl (O-CH₃) | 3.78 (s, 3H) | 51.8 | Singlet, characteristic ester methyl. |
| Vinylic (β-H) | 7.64 (d, 1H, J ≈ 16.0 Hz) | 143.4 | Doublet, deshielded by phenyl ring. |
| Vinylic (α-H) | 6.38 (d, 1H, J ≈ 16.0 Hz) | 118.4 | Doublet, coupled to β-H. |
| Aromatic (Ar-H) | 7.48–7.44 (m, 2H), 7.37–7.29 (m, 2H) | 136.2, 132.9, 129.3, 129.2 | AA'BB' system typical of a 1,4-disubstituted benzene ring. |
| Carbonyl (C=O) | - | 167.2 | Deshielded due to electronegative oxygens. |
Data synthesized from reference[5].
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
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C=O Stretch: A strong, sharp absorption band around 1710-1725 cm⁻¹ is characteristic of the α,β-unsaturated ester carbonyl group.
-
C=C Stretch: A band around 1630-1640 cm⁻¹ corresponds to the alkene double bond.
-
C-O Stretch: A strong band in the 1160-1250 cm⁻¹ region indicates the C-O stretching of the ester group.
-
C-H Bending (Aromatic): A band around 800-840 cm⁻¹ is indicative of 1,4-disubstitution on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 196 , corresponding to the molecular weight for the ³⁵Cl isotope. A characteristic (M+2)⁺ peak at m/z 198 with approximately one-third the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope.[6]
Synthesis Methodologies
The synthesis of Methyl (2E)-3-(4-chlorophenyl)acrylate is well-established, with two primary, high-yielding routes favored in research and industrial settings: Fischer Esterification and the Mizoroki-Heck Reaction. The choice between them depends on the availability of starting materials, cost, and desired scale.
Fischer-Speier Esterification
This classic acid-catalyzed method involves the reaction of 4-chlorocinnamic acid with methanol.[7] It is an equilibrium-driven process.[8][9]
Rationale: This method is straightforward and cost-effective if the corresponding carboxylic acid is readily available. The use of a large excess of the alcohol (methanol) as both reactant and solvent drives the equilibrium towards the product ester. The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack by the alcohol.
Caption: Workflow for Fischer Esterification synthesis.
Experimental Protocol: Fischer Esterification [7]
-
Reaction Setup: To a solution of 4-chlorocinnamic acid (1.0 eq) in methanol (serving as solvent and reactant), slowly add concentrated sulfuric acid (H₂SO₄) (e.g., 0.2 mL per 0.5 mmol of acid).
-
Reflux: Heat the reaction mixture to reflux with magnetic stirring for 3-24 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup: Cool the mixture and reduce the solvent volume by approximately half under reduced pressure. Add distilled water and extract the product into an organic solvent like ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent. Purify the crude product by flash column chromatography (silica gel, e.g., hexane/ethyl acetate eluent) to yield the pure ester.
Mizoroki-Heck Reaction
This powerful palladium-catalyzed cross-coupling reaction provides a direct route from an aryl halide and an acrylate.[10] It is highly efficient for creating the C-C bond between the aromatic ring and the acrylate backbone.[11]
Rationale: The Heck reaction is exceptionally versatile and offers high stereoselectivity for the (E)-isomer.[10] The catalytic cycle involves the oxidative addition of a Pd(0) catalyst to the aryl halide (4-chlorobromobenzene or 4-chloroiodobenzene), followed by alkene insertion and β-hydride elimination to form the product and regenerate the catalyst.[10] This method is ideal when the corresponding cinnamic acid is not available or when building a library of substituted analogues.
Caption: General workflow for Mizoroki-Heck Reaction synthesis.
Experimental Protocol: Mizoroki-Heck Reaction [12]
-
Reaction Setup: In a screw-capped tube, add the aryl halide (e.g., 4-iodoanisole, 1.0 eq), methyl acrylate (1.2 eq), a base (e.g., triethylamine, 1.0 eq), a suitable solvent (e.g., Cyrene), and the palladium catalyst (e.g., 10% w/w Pd/C).
-
Heating: Seal the tube and stir the mixture at elevated temperature (e.g., 150 °C) for 1-18 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture and filter it through a Celite pad to remove the heterogeneous catalyst.
-
Extraction: Dilute the filtrate with ethyl acetate and wash with water.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Analytical Methodologies
Accurate quantification of Methyl (2E)-3-(4-chlorophenyl)acrylate is critical for quality control, reaction monitoring, and stability studies. High-Performance Liquid Chromatography (HPLC) is the preferred method due to the compound's strong UV chromophore and thermal lability, while Gas Chromatography (GC) can also be used with care.
High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC with UV detection is the most robust and common method for analyzing non-volatile, UV-active compounds like cinnamates.[13][14] The aromatic ring and conjugated system provide strong UV absorbance, leading to high sensitivity. Gradient elution allows for the separation of the main compound from starting materials and potential byproducts.
Protocol: HPLC-UV Analysis
-
Sample Preparation: Accurately weigh a sample of the material and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1.0 mg/mL). Further dilute to create calibration standards (e.g., 0.01 - 10.0 mg/L). Filter all solutions through a 0.45 µm syringe filter before injection.[14]
-
Instrumentation & Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: Gradient elution using water (A) and acetonitrile (B). A typical gradient might run from 50% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Diode Array Detector (DAD) or UV detector set to a wavelength of maximum absorbance (typically ~280-310 nm for cinnamates).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Construct a calibration curve by plotting peak area against the concentration of the standards. Determine the concentration of the unknown sample by interpolation from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS can be used for purity assessment and identification, but care must be taken due to the thermal nature of the technique. Acrylates can potentially polymerize at high injector temperatures.[14] GC-MS offers excellent separation and definitive identification through mass spectral data.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare dilute solutions of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Instrumentation & Conditions:
-
Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or HP-5ms).
-
Inlet: Use a split/splitless inlet, operating in split mode to avoid column overload. Maintain a moderate injector temperature (e.g., 250 °C) to balance volatilization with thermal stability.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is essential for good separation. For example, start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C.
-
Detector: Mass Spectrometer operating in Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.
-
-
Data Analysis: Identify the compound by its retention time and by comparing its mass spectrum to a reference library or the known fragmentation pattern.
Stability, Reactivity, and Storage
Thermal Stability
As an acrylate monomer, the primary thermal concern is polymerization. While data specific to this molecule is not widely published, thermal analysis techniques are standard for characterization.
-
Thermogravimetric Analysis (TGA): This technique would be used to determine the onset of thermal decomposition. The sample is heated at a constant rate in an inert atmosphere, and weight loss is measured as a function of temperature.[15]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions like the melting point (endotherm) and any exothermic events, such as polymerization.[15] A typical DSC experiment would involve heating the sample, cooling it, and then performing a second heating scan to observe its glass transition temperature (Tg) if it polymerizes or amorphizes.[15]
Chemical Reactivity
The molecule possesses three main reactive sites: the ester, the alkene, and the aromatic ring.
-
Ester Hydrolysis: The ester can be hydrolyzed back to 4-chlorocinnamic acid under acidic or basic conditions.
-
Alkene Reactions: The double bond can undergo addition reactions (e.g., hydrogenation) and is susceptible to radical-initiated polymerization. This tendency to polymerize means samples are often stored with an inhibitor like hydroquinone.[16]
-
Aromatic Ring: The chlorophenyl group can undergo further electrophilic aromatic substitution, though it is deactivated by the chlorine atom.
Storage and Handling
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, typically at refrigerated temperatures (2-8 °C) to minimize polymerization.[1][4]
-
Handling: Due to its irritant nature, appropriate personal protective equipment (PPE) must be worn.[1] This includes safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a chemical fume hood to avoid inhalation of any dust or vapors.[1]
Applications in Research and Drug Development
Methyl (2E)-3-(4-chlorophenyl)acrylate and its derivatives are of significant interest to the pharmaceutical industry.
-
Pharmaceutical Intermediate: It serves as a building block for more complex molecules. Cinnamic acid derivatives are precursors to various pharmaceuticals.[10]
-
Antimicrobial Activity: Esters of 4-chlorocinnamic acid have demonstrated notable antifungal activity against various Candida species and some antibacterial activity against S. aureus.[7] Molecular docking studies suggest these compounds may act as inhibitors of the enzyme 14α-demethylase, a key target for antifungal drugs.[7]
-
Anticancer Research: Recent studies have synthesized and tested a series of 3-(4-chlorophenyl)acrylate derivatives for their antiproliferative effects.[17][18] Some analogues have shown potent cytotoxic effects against breast cancer cell lines (MDA-MB-231) and are being investigated as potential tubulin polymerization inhibitors.[17][18]
-
UV Filters: Substituted cinnamate esters are widely used as UV-B filters in sunscreen products. The Heck reaction is an efficient industrial route for their production.[10]
Safety Profile
Table 3: GHS Hazard Information
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | P280: Wear protective gloves/protective clothing. |
| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Data synthesized from reference[1].
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water and seek medical advice.[1]
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
References
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Research Square. (n.d.). Plausible of electro organic Heck reaction for synthesis of methyl cinnamate derivatives. Available from: [Link]
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National Center for Biotechnology Information (PMC). (2019, April 23). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Available from: [Link]
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Royal Society of Chemistry. (2022, November 30). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Available from: [Link]
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National Center for Biotechnology Information (PubMed). (n.d.). Determination of the glass transition temperatures of some new methyl methacrylate copolymers using modulated temperature differential scanning calorimetry (MTDSC). Available from: [Link]
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Yuanpei University of Medical Technology. (n.d.). Experimental section General. Available from: [Link]
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PubChem. (n.d.). Ethyl (E)-3-(4-Chlorophenyl)acrylate. Available from: [Link]
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ResearchGate. (n.d.). Thermal analysis curves from the: a) differential scanning calorimetry.... Available from: [Link]
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ChemBK. (2024, April 9). Methyl (2E)-3-(4-chlorophenyl)acrylate. Available from: [Link]
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ResearchGate. (2023, October 9). (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Available from: [Link]
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Middle East Technical University. (2012, December 19). THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOP. Available from: [Link]
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Scholars' Mine. (2006, January 1). Synthesis and Thermal Behavior of Poly(Methyl Acrylate) Attached to Silica by Surface-Initiated ATRP. Available from: [Link]
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Chemistry Steps. (2021, November 18). Fischer Esterification. Available from: [Link]
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MDPI. (n.d.). abstract A variety of 3-(4-chlorophenyl) acrylic acids 4a,b and 3-(4-chlorophenyl)acrylate esters 5a–i were synthesized and st. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Available from: [Link]
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Scientific Research Publishing. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Available from: [Link]
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American Chemical Society. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). Table of Contents. Available from: [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
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Global Substance Registration System. (n.d.). METHYL 4-CHLOROCINNAMATE, (Z)-. Available from: [Link]
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PubChem. (n.d.). (E)-Methyl 3-(2-chlorophenyl)acrylate. Available from: [Link]
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ResearchGate. (n.d.). The structure of acrylates and methacrylates. Available from: [Link]
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RSC Publishing. (n.d.). Analytical Methods. Available from: [Link]
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PubChem. (n.d.). Pentyl(2E)-3-(4-chlorophenyl)acrylate. Available from: [Link]
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Polysil. (n.d.). Methyl 3-(4-chlorophenyl)acrylate. Available from: [Link]
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E3S Web of Conferences. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Available from: [Link]
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